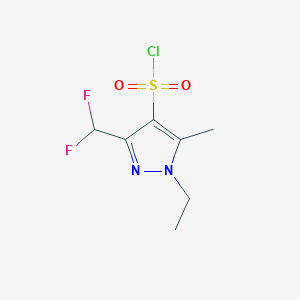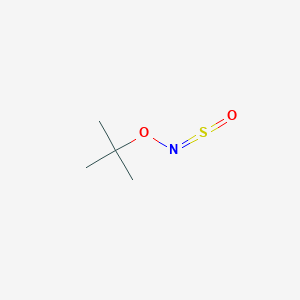
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide" is a compound that has attracted research interest due to its potential in various chemical and pharmaceutical applications. While the specific research on this compound is scarce, studies on structurally similar compounds offer insights into synthesis methods, molecular structure analysis, chemical reactions, and properties. These studies help understand the compound's behavior, reactivity, and potential uses in broader chemical contexts.
Synthesis Analysis
The synthesis of compounds similar to "N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide" involves complex reactions utilizing primary compounds and intermediates. For example, Yang Man-li (2008) synthesized novel acetamides using 3-fluoro-4-cyanophenol as primary compounds, indicating a method that could potentially be adapted for our compound of interest (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide" has been characterized using various analytical techniques, such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the molecular geometry, functional groups, and chemical environment within the molecules (Z. Zhong-cheng & Shu Wan-yin, 2002).
Chemical Reactions and Properties
The chemical reactions involving acetamide derivatives reveal insights into the reactivity and potential chemical transformations of "N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide." Research indicates that these compounds can undergo various reactions, leading to the formation of products with significant biological and chemical activities (K. Sunder & Jayapal Maleraju, 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. X-ray crystallography studies, for example, provide insights into the solid-state structure of these compounds, which is essential for designing materials with desired physical properties (Xiangjun Qian et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for the practical use of "N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide" in chemical synthesis and other applications. Studies on similar compounds provide a foundation for predicting the behavior and reactivity of our compound of interest in chemical reactions (A. Vavasori et al., 2023).
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide derivatives have been explored for their herbicidal activities. A study synthesized several novel derivatives and assessed their effectiveness against various dicotyledonous weeds. Some compounds exhibited good herbicidal activities at specific dosages, suggesting potential applications in agriculture (Wu et al., 2011).
Antioxidant Properties
Research into the antioxidant properties of similar compounds has been conducted. One study focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. These compounds displayed considerable activity, with some showing remarkable effectiveness at low concentrations (Gopi & Dhanaraju, 2020).
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory potential of related compounds. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Certain derivatives exhibited significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Synthesis and Characterization
The synthesis and characterization of related compounds have been explored in various studies. One research synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, which could have potential applications in various fields (Yang Man-li, 2008).
Application in Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. A study explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using different acyl donors and catalysts (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
(2E)-N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKUALHNSOMJPK-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC(=O)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)
![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)
![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)


![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)


![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)
![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)